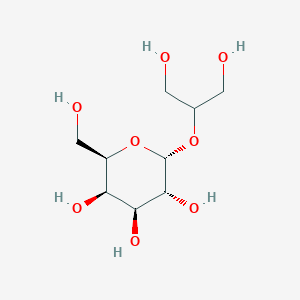

2-(alfa-D-galactosil)glicerol

Descripción general

Descripción

Floridoside, also known as (2R,3R)-3-{[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl}-4-hydroxy-5-methoxycyclohexanecarboxylic acid, is a naturally occurring sugar molecule found in plants, fungi, and some bacteria. It is classified as a monosaccharide, which is a type of simple carbohydrate that is composed of one sugar molecule. Floridoside is an important part of the metabolic processes of many organisms, and it is also a key component in the production of various products, such as food preservatives, antibiotics, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Industria Cosmética

El floridoside se ha identificado como un ingrediente multipropósito en la industria cosmética, particularmente por sus propiedades antienvejecimiento, estimulantes celulares e hidratantes de la piel . Su capacidad para funcionar como un osmolito lo hace beneficioso para la hidratación de la piel y el mantenimiento de la función celular bajo estrés, lo cual es crucial para los productos antienvejecimiento.

Aplicaciones Biomédicas

En el campo de la biomedicina, el floridoside ha demostrado fuertes efectos inmunomoduladores. Activa una cascada del complemento, que es parte del sistema inmunitario que mejora la capacidad de eliminar patógenos de un organismo . Esto sugiere posibles aplicaciones en el desarrollo de terapias que requieren la modulación del sistema inmunitario.

Aplicaciones Antifouling

Las propiedades antifouling del floridoside se han explorado debido a su capacidad para inhibir el asentamiento de larvas de criptid en dispositivos submarinos . Esta aplicación es particularmente relevante para la industria marina, donde la bioincrustación es un problema importante, lo que lleva a un aumento del consumo de combustible y los costos de mantenimiento.

Industria Alimentaria y de Piensos

Como un osmolito natural de bacterias y plantas, el floridoside tiene aplicaciones prometedoras como ingrediente en la industria alimentaria y de piensos . Su papel en la respuesta al estrés en las plantas se puede aprovechar para mejorar el valor nutricional y la estabilidad de los productos alimenticios.

Propiedades Terapéuticas

El floridoside extraído de algas rojas se ha comparado estructuralmente con xenoantígenos que inducen una alta respuesta inmunitaria en xenotrasplantes humanos . Esto sugiere su posible uso en aplicaciones terapéuticas, particularmente en tratamientos que implican la regulación de la respuesta inmunitaria.

Bioprocesos Industriales

La producción enzimática de floridoside es objeto de investigación para bioprocesos industriales. El desarrollo de catalizadores basados en células enteras para su producción podría conducir a métodos más eficientes y sostenibles de síntesis de este valioso compuesto .

Agricultura e Investigación Vegetal

El floridoside sirve como precursor de los polisacáridos de la pared celular en algunas especies vegetales, lo que indica su importancia en el metabolismo y el crecimiento de las plantas . Comprender su función podría conducir a avances en las prácticas agrícolas y la mejora de los cultivos.

Aplicaciones Ambientales

Debido a su ocurrencia natural en algas que prosperan en ambientes salinos, se puede estudiar el papel del floridoside en la osmorregulación para aplicaciones ambientales. Esto incluye su posible uso en procesos de biorremediación o como bioindicador de los niveles de salinidad en varios ecosistemas .

Mecanismo De Acción

Target of Action

Floridoside, also known as 2-(alpha-D-galactosyl)glycerol, is a compatible solute synthesized by almost all red algae species . It acts to supply UDP-galactose and functions as an organic osmolyte in response to salinity in Rhodophyta . The primary targets of Floridoside are the biochemical pathways involved in the synthesis of sulfated cell wall galactan .

Mode of Action

Floridoside is formed through the conjugation of UDP-galactose and glycerol . The breakdown of Floridoside by α-galactosidase results in UDP-galactose, which contributes to the UDP-hexose pool required for the synthesis of sulfated polysaccharides .

Biochemical Pathways

Floridoside synthesis involves the expression of galactose-1-phosphate uridyltransferase (GALT) as UDP-galactose is obtained from UDP-glucose and glucose-1P . Glycerol 3-phosphate is connected with the galactoglyceride biosynthetic pathway by glycerol 3-phosphate dehydrogenase (G3PD), monogalactosyl diacylglyceride synthase (MGDGS), and digalactosyl diacylglyceride synthase (DGDGS) .

Pharmacokinetics

It is known that floridoside accumulates in red microalgae under different conditions, including osmotic stress . The use of glycerol as a carbon source for cell growth has a significant impact on Floridoside accumulation .

Result of Action

The result of Floridoside’s action is the maintenance of floridean starch content and the consumption of Floridoside under dark conditions . This is achieved through the upregulation of floridean starch biosynthesis genes and some degradation genes .

Action Environment

Environmental factors such as salinity and light conditions influence the action, efficacy, and stability of Floridoside . For instance, under continuous dark conditions, Floridoside degradation genes are significantly upregulated with a significant decrease in Floridoside content .

Análisis Bioquímico

Biochemical Properties

Floridoside plays a crucial role in biochemical reactions, particularly in red algae. It acts as an organic osmolyte, helping cells to maintain osmotic balance under stress conditions such as high salinity and dehydration . Floridoside interacts with several enzymes and proteins, including trehalose-6-phosphate synthase, which is involved in its biosynthesis . The nature of these interactions is primarily regulatory, as floridoside helps modulate the activity of these enzymes to ensure cellular homeostasis.

Cellular Effects

Floridoside has significant effects on various types of cells and cellular processes. In red algae, it influences cell function by participating in osmotic regulation and protecting cells from abiotic stress . Floridoside impacts cell signaling pathways by modulating the expression of stress-responsive genes and proteins. It also affects cellular metabolism by serving as a carbon source for the synthesis of other carbohydrates, such as floridean starch and agar .

Molecular Mechanism

The mechanism of action of floridoside involves several molecular interactions. Floridoside exerts its effects by binding to specific proteins and enzymes, thereby influencing their activity. For instance, it binds to trehalose-6-phosphate synthase, facilitating the synthesis of floridoside and its isomeric form, isofloridoside . Additionally, floridoside can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of floridoside change over time. Studies have shown that floridoside is relatively stable under various conditions, but its concentration can fluctuate depending on environmental stressors . Over time, floridoside can degrade into other compounds, which may have different biological activities. Long-term studies have demonstrated that floridoside can have sustained effects on cellular function, particularly in terms of osmotic regulation and stress response .

Dosage Effects in Animal Models

The effects of floridoside vary with different dosages in animal models. At low doses, floridoside has been shown to enhance cellular resilience to stress without causing any adverse effects . At high doses, floridoside can exhibit toxic effects, including disruption of cellular homeostasis and induction of oxidative stress . Threshold effects have been observed, where a certain concentration of floridoside is required to elicit a biological response.

Metabolic Pathways

Floridoside is involved in several metabolic pathways, particularly in red algae. It is synthesized through the condensation of glycerol-3-phosphate and uridine diphosphate galactose, catalyzed by trehalose-6-phosphate synthase . Floridoside also participates in the synthesis of other carbohydrates, such as floridean starch and agar, by serving as a carbon source . The metabolic flux of floridoside can influence the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, floridoside is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of floridoside across cellular membranes, ensuring its proper localization and accumulation . Floridoside’s distribution is crucial for its role in osmotic regulation, as it needs to be present in sufficient concentrations in specific cellular compartments to exert its effects.

Subcellular Localization

Floridoside is localized in various subcellular compartments, including the cytoplasm and chloroplasts. Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and proteins . Post-translational modifications and targeting signals direct floridoside to specific compartments, ensuring its proper function within the cell.

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(1,3-dihydroxypropan-2-yloxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O8/c10-1-4(2-11)16-9-8(15)7(14)6(13)5(3-12)17-9/h4-15H,1-3H2/t5-,6+,7+,8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTKXCPRNZDOJU-NXRLNHOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

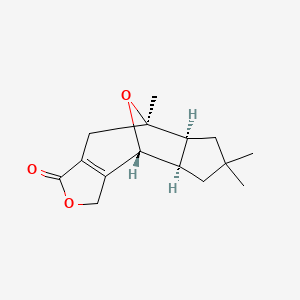

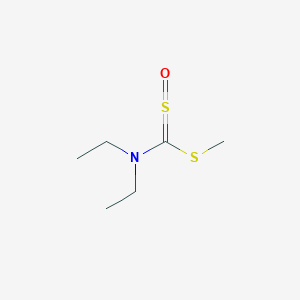

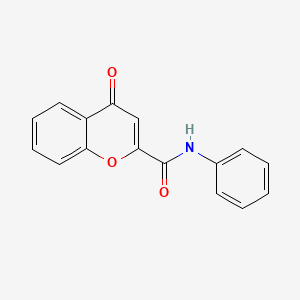

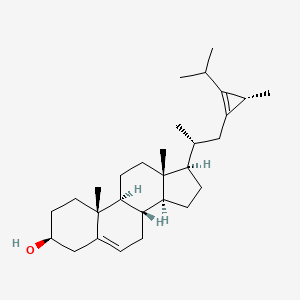

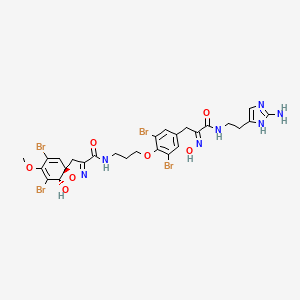

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)

![(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol](/img/structure/B1241009.png)

![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)